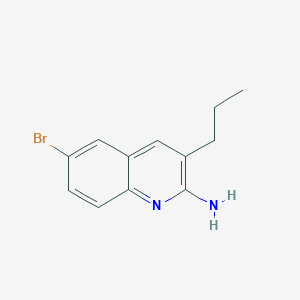
2-Amino-6-bromo-3-propylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-bromo-3-propylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. This compound, with the molecular formula C12H13BrN2, features a quinoline core substituted with an amino group at position 2, a bromine atom at position 6, and a propyl group at position 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-bromo-3-propylquinoline can be achieved through various classical and modern synthetic methods. Some of the well-known classical methods include the Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach reactions . These methods typically involve the cyclization of appropriate precursors under acidic or basic conditions, often in the presence of catalysts.
Industrial Production Methods: In industrial settings, the synthesis of quinoline derivatives, including this compound, may involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods aim to improve yield, reduce reaction time, and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-6-bromo-3-propylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.
Applications De Recherche Scientifique
2-Amino-6-bromo-3-propylquinoline has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of dyes, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 2-Amino-6-bromo-3-propylquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact mechanism depends on the specific biological context and the target molecule involved .
Comparaison Avec Des Composés Similaires
2-Aminoquinoline: Lacks the bromine and propyl substituents, making it less hydrophobic.
6-Bromoquinoline: Lacks the amino and propyl groups, affecting its reactivity and biological activity.
3-Propylquinoline: Lacks the amino and bromine groups, altering its chemical properties.
Uniqueness: 2-Amino-6-bromo-3-propylquinoline is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the amino group enhances its ability to form hydrogen bonds, the bromine atom increases its reactivity in substitution reactions, and the propyl group affects its hydrophobicity and overall molecular interactions .
Propriétés
Formule moléculaire |
C12H13BrN2 |
|---|---|
Poids moléculaire |
265.15 g/mol |
Nom IUPAC |
6-bromo-3-propylquinolin-2-amine |
InChI |
InChI=1S/C12H13BrN2/c1-2-3-8-6-9-7-10(13)4-5-11(9)15-12(8)14/h4-7H,2-3H2,1H3,(H2,14,15) |
Clé InChI |
YXCBMBAGOSSPFF-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(N=C2C=CC(=CC2=C1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


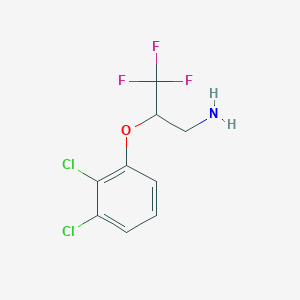
![3,4-Dihydro-2H-pyrido[3,2-B][1,4]oxazine-8-carboxylic acid](/img/structure/B14847179.png)
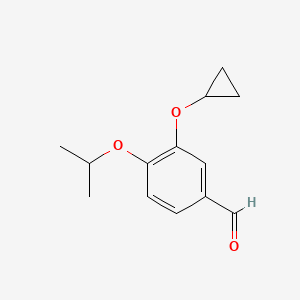
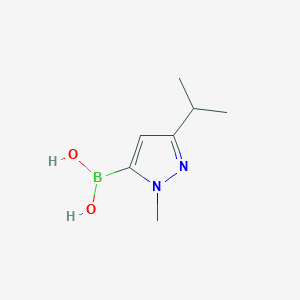
![[3-(Acetylamino)-5-formylphenyl]acetic acid](/img/structure/B14847198.png)
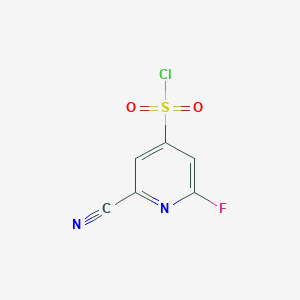
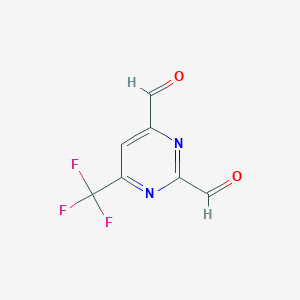
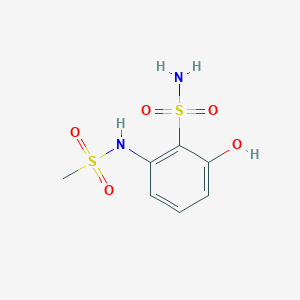
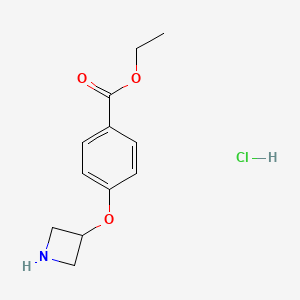
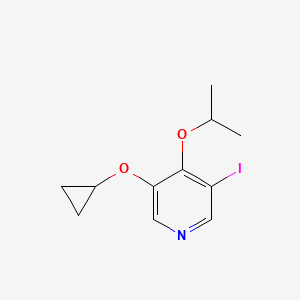
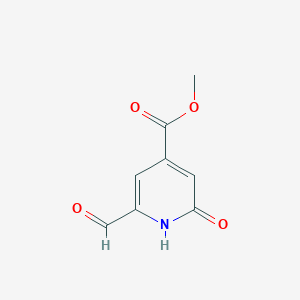
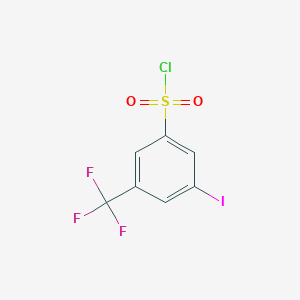
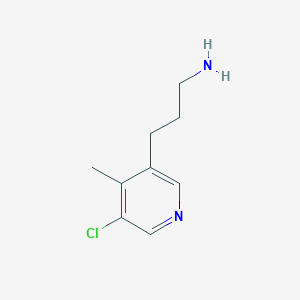
![1-[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14847262.png)
